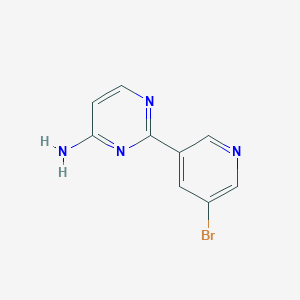

2-(5-Bromopyridin-3-YL)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN4 |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

2-(5-bromopyridin-3-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C9H7BrN4/c10-7-3-6(4-12-5-7)9-13-2-1-8(11)14-9/h1-5H,(H2,11,13,14) |

InChI Key |

VDDLGMPOJZVHTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1N)C2=CC(=CN=C2)Br |

Origin of Product |

United States |

Contextualization Within Heterocyclic Chemistry and Pyrimidine Scaffold Significance

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to the development of new therapeutic agents. ijpsjournal.com Their structural diversity and proven utility make them a cornerstone of medicinal chemistry. ijpsjournal.com Within this vast class, the pyrimidine (B1678525) nucleus is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. nih.gov

First isolated in the 19th century, pyrimidine and its derivatives are integral to numerous biological processes. nih.gov They form the basis of nucleobases like cytosine, thymine, and uracil (B121893), which are fundamental components of nucleic acids (DNA and RNA). nih.gov This inherent biological role allows pyrimidine derivatives to readily interact with various biomolecules within the cell, such as enzymes and genetic material. nih.gov The versatility of the pyrimidine ring, which allows for functionalization at multiple positions, has enabled chemists to develop a wide array of biologically active molecules. nih.gov Consequently, the pyrimidine motif is present in a multitude of FDA-approved drugs demonstrating a broad spectrum of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net

Overview of Bromopyridine and Pyrimidine Hybrid Systems in Bioactive Compound Development

The strategy of molecular hybridization—combining two or more distinct pharmacophores into a single molecule—is a powerful tool in drug design aimed at enhancing biological activity, improving selectivity, or overcoming drug resistance. impactfactor.org The fusion of a bromopyridine moiety with a pyrimidine (B1678525) core exemplifies this approach, creating hybrid systems with significant therapeutic potential. Pyridine (B92270) and its derivatives are the second most common heterocycle in FDA-approved drugs and are known for a wide range of biological effects, including antitumor and antimicrobial activities. mdpi.com

The inclusion of a bromine atom on the pyridine ring is a deliberate chemical modification. Halogen atoms, like bromine, can modulate a molecule's physicochemical properties, such as lipophilicity, which affects its ability to cross cell membranes. Furthermore, bromine can form halogen bonds, a type of non-covalent interaction that can influence how a drug binds to its target protein, potentially increasing potency and selectivity.

Research into related structures underscores the value of this hybrid design. For instance, compounds featuring a bromophenyl group attached to a pyrimidine or a fused pyridopyrimidine system have shown potent activity as kinase inhibitors and anticancer agents. nih.govnih.gov Specifically, 4-amino-5,7-disubstituted pyridopyrimidines have been identified as potent, non-nucleoside inhibitors of adenosine (B11128) kinase (AK), a target for various therapeutic areas. nih.gov This established success in related hybrid systems provides a strong rationale for the investigation of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine and its derivatives.

Research Trajectory and Emerging Significance of 2 5 Bromopyridin 3 Yl Pyrimidin 4 Amine Analogues

Strategic Approaches to Pyrimidine Ring Synthesis and Functionalization

The construction of the pyrimidine ring and its subsequent modification are central to accessing a diverse range of this compound derivatives. Key strategies include leveraging halogenated precursors for nucleophilic substitution, employing palladium-catalyzed cross-coupling reactions for carbon-carbon and carbon-nitrogen bond formation, developing one-pot syntheses for fused systems, and utilizing reductive amination for related compounds.

Nucleophilic Substitution Reactions for Halogenated Pyrimidine Precursors

Nucleophilic substitution reactions involving halogenated pyrimidine precursors are a cornerstone in the synthesis of functionalized pyrimidine derivatives. The reactivity of halogens on the pyrimidine ring allows for their displacement by various nucleophiles, thereby introducing diverse functional groups. For instance, intermediates can be prepared via the nucleophilic substitution of commercially available starting materials with various amines. nih.gov This approach is particularly useful for introducing amino moieties, which are prevalent in many biologically active pyrimidine-containing compounds. The reaction conditions, such as the choice of solvent and base, are critical for achieving high yields and selectivity.

A common strategy involves the use of a halogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661), which can undergo sequential nucleophilic substitutions. The differential reactivity of the chlorine atoms at the 2- and 4-positions can be exploited to introduce different substituents in a controlled manner. For example, reaction with an amine at a lower temperature might selectively substitute one chlorine, followed by a second substitution with a different nucleophile at a higher temperature. This stepwise approach provides a high degree of control over the final structure of the molecule.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Halogenated Pyrimidine | Amine | K2CO3, DMSO, 80 °C | Aminopyrimidine Derivative | nih.gov |

| 2-halopyridinium ketene (B1206846) hemiaminals | Sulfur nucleophiles | Room Temperature | 2-Thiopyridine | chemrxiv.org |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including pyridyl-pyrimidine derivatives. These methods offer a powerful means to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

The Suzuki cross-coupling reaction is a versatile method for forming C-C bonds between aryl or heteroaryl halides and organoboron compounds. nih.gov This reaction is widely employed in the synthesis of this compound derivatives to introduce various aryl or heteroaryl substituents onto the pyridine (B92270) or pyrimidine ring. For example, a 5-bromopyridine derivative can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 5-arylpyridine compound. mdpi.com

The choice of catalyst, ligand, and base is crucial for the success of the Suzuki coupling. Catalysts such as tetrakis(triphenylphosphine)palladium(0) are commonly used, often in combination with bases like potassium carbonate or potassium phosphate. mdpi.commdpi.com The reaction conditions are generally mild, making this method compatible with a wide range of functional groups. nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is instrumental in synthesizing aminopyrimidine derivatives by coupling an amine with a halogenated pyrimidine or pyridine precursor. nih.gov The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners under mild conditions. wikipedia.org

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a strong base such as sodium tert-butoxide. researchgate.net The choice of ligand is critical and can influence the efficiency and scope of the reaction. For instance, sterically hindered phosphine ligands have been shown to be effective for the coupling of a broad range of substrates. wikipedia.org This method provides a direct route to N-aryl and N-heteroaryl amines, which are key structural motifs in many pharmaceuticals. nih.gov

One-Pot Synthetic Routes for Fused Pyrimidine Systems

One-pot synthetic methodologies offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. For the synthesis of fused pyrimidine systems, one-pot reactions that combine multiple steps into a single operation are highly desirable. These strategies often involve multicomponent reactions where three or more reactants are combined to form a complex product in a single step. mdpi.com

For example, a one-pot, three-component reaction can be employed for the synthesis of novel dihydropyrimido-thiazine-6,7-dicarboxylates from an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative. mdpi.com Similarly, fused pyrimidine derivatives like chromeno[4,3-d]pyrimidinones and pyrido[2,3-d]pyrimidine-2,4,7-triones can be synthesized through one-pot triple-component reactions. osi.lv These methods often utilize a catalyst to promote the cascade of reactions leading to the final fused ring system.

| Reactants | Catalyst/Conditions | Fused System | Reference |

| Isocyanide, Dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one derivative | - | Dihydropyrimido-thiazine-6,7-dicarboxylates | mdpi.com |

| 4-hydroxycoumarin, Aromatic aldehydes, 2-aminobenzimidazole/3-amino-1H-1,2,4-triazole/6-aminouracil | Sulfamic acid | Chromeno[4,3-d]pyrimidine-6-one/Triazolo[1,5-a]pyrimidin-5-one/Pyrido[2,3-d]pyrimidine-2,4,7-trione | osi.lv |

Reductive Amination in the Synthesis of Related Pyridyl-Pyrimidyl Compounds

Reductive amination is a fundamental transformation in organic synthesis for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. organic-chemistry.org This two-step process, which involves the formation of an imine or enamine intermediate followed by its reduction, is a versatile method for preparing a wide variety of amine-containing compounds. While not a direct method for pyrimidine ring synthesis, it is a crucial tool for modifying side chains and introducing amino functionalities in the synthesis of related pyridyl-pyrimidyl compounds.

The reaction can be carried out using a variety of reducing agents, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices. The choice of reducing agent can influence the selectivity and outcome of the reaction. For instance, sodium triacetoxyborohydride is often preferred for its mildness and selectivity for iminium ions over ketones and aldehydes. This method is particularly useful for the synthesis of secondary and tertiary amines. organic-chemistry.org

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Borohydride | Secondary/Tertiary Amine | organic-chemistry.org |

| Aldehyde/Ketone | Aromatic Amine | Polymethylhydrosiloxane (PMHS) | Secondary/Tertiary Amine | organic-chemistry.org |

Exploration of Schiff Base Formation in Bromopyridine-Pyrimidine Derivatization

Schiff base formation represents a versatile and widely employed reaction in organic synthesis, providing a pathway to a vast array of derivatives through the condensation of primary amines with carbonyl compounds. ekb.egmdpi.com In the context of bromopyridine-pyrimidine structures, this reaction allows for the derivatization of amino groups, facilitating the introduction of diverse functionalities and the construction of more complex molecular architectures.

The fundamental reaction involves the treatment of a primary amine, such as an aminopyrimidine derivative, with an aldehyde or ketone, typically under acidic or base-catalyzed conditions, to form an imine or azomethine group (-C=N-). ekb.egnih.gov For instance, pyrimidine Schiff bases can be synthesized by condensing 5,6-diaminouracil (B14702) with various aromatic aldehydes in an acidic medium like glacial acetic acid. nih.gov This reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the stable Schiff base. nih.gov Similarly, novel pyrimidine Schiff bases have been prepared by reacting N-amino pyrimidine-2-thione with aldehydes like 5-bromosalicylaldehyde. epa.govresearchgate.net

While direct synthesis of this compound via a Schiff base intermediate is not prominently documented, the established reactivity of the 4-amino group on the pyrimidine ring suggests its potential for such transformations. Derivatives of the title compound could be synthesized by reacting the exocyclic amino group with various substituted aldehydes and ketones. The general conditions for such reactions often involve refluxing the reactants in a suitable solvent like ethanol. mdpi.com The versatility of this method is highlighted by its application under various conditions, including solvent-free reactions, microwave irradiation, and the use of Lewis acid catalysts. mdpi.com

The resulting Schiff bases are not merely final products but can serve as key intermediates for further synthetic modifications. For example, the imine bond can be reduced to form a stable secondary amine linkage, a process known as reductive amination. nih.gov This two-step sequence provides a reliable method for N-alkylation or N-arylation of the aminopyrimidine core.

Table 1: Examples of Reaction Conditions for Pyrimidine Schiff Base Synthesis

| Reactants | Catalyst/Solvent | Conditions | Product Type |

|---|---|---|---|

| 5,6-Diaminouracil + Aromatic Aldehydes | Glacial Acetic Acid | Solvent-free | Pyrimidine Schiff Base nih.gov |

| N-amino pyrimidine-2-thione + 5-Bromosalicylaldehyde | Methanol | Reflux | Thioxo-pyrimidine Schiff Base epa.govresearchgate.net |

| 4-Aminoantipyrine + Cinnamaldehydes | Ethanol | Reflux | Pyrazolone Schiff Base mdpi.com |

Displacement Reactions on Halogenated Pyrimidine Cores

Nucleophilic aromatic substitution (SNAr) on halogenated pyrimidine rings is a cornerstone of pyrimidine chemistry and a primary strategy for synthesizing 2- and 4-substituted pyrimidines, including the this compound scaffold. nih.gov The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, makes it susceptible to attack by nucleophiles, particularly at positions 2, 4, and 6. stackexchange.com Halogens at these positions act as excellent leaving groups, facilitating substitution.

A common and highly effective precursor for these syntheses is 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitutions. Generally, the chlorine at the C4 position is more reactive towards nucleophilic attack than the one at C2. nih.govstackexchange.comnih.gov This selectivity is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4. stackexchange.com

A general synthetic route to 2,4-disubstituted pyrimidines involves a stepwise process:

First Substitution (at C4): Reaction of 2,4-dichloropyrimidine with a primary amine (R¹-NH₂) typically occurs at the more reactive C4 position, yielding a 2-chloro-4-(substituted)-aminopyrimidine intermediate. This reaction is often carried out in a solvent like isopropanol, sometimes with a base such as diisopropylethylamine (DIPEA) to neutralize the HCl generated. nih.govnih.gov

Second Substitution (at C2): The remaining chlorine atom at the C2 position can then be displaced by a second nucleophile (R²-Y). This step often requires more forcing conditions, such as higher temperatures or the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). nih.govpreprints.org

For the synthesis of the target molecule's core, this would involve the reaction of 2,4-dichloropyrimidine with ammonia or a protected amine to form 2-chloro-pyrimidin-4-amine, followed by a subsequent reaction, such as a Suzuki coupling, at the C2 position. Alternatively, a pre-formed 5-bromopyridin-3-yl nucleophile could displace the chlorine at C2 of a 4-aminopyrimidine (B60600) derivative, though transition metal-catalyzed cross-coupling reactions are more common for forming such aryl-heteroaryl bonds.

The displacement of other leaving groups, such as sulfonyl groups, also provides an efficient route to aminopyrimidines. For example, a methylsulfonyl group at the C2 position of a pyrimidine can be readily displaced by an amine under basic conditions. acs.org

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Dihalopyrimidines

| Substrate | Nucleophile | Position of Initial Attack | Typical Conditions |

|---|---|---|---|

| 2,4-Dichloropyrimidine | Anilines | C4 | DIPEA, Isopropanol nih.gov |

| 2,4-Dichloropyrimidine | Various Amines | C4 | HCl, Isopropanol/Butanol nih.gov |

Synthesis of Key Intermediates Bearing Bromopyridine and Pyrimidine Moieties

The successful synthesis of this compound relies on the efficient preparation of its constituent building blocks: a functionalized 5-bromopyridine and a suitable aminopyrimidine core.

Bromopyridine Intermediates: A crucial intermediate is a 5-bromopyridine derivative functionalized at the 3-position for coupling with the pyrimidine ring. Common examples include:

5-Bromo-3-aminopyridine: This can be prepared from commercially available starting materials, though specific multi-step syntheses might be required to achieve the desired substitution pattern.

(5-Bromopyridin-3-yl)boronic acid: This is a key intermediate for Suzuki-Miyaura cross-coupling reactions. It can be synthesized from 3,5-dibromopyridine through a lithium-halogen exchange followed by reaction with a trialkyl borate.

The synthesis of related brominated pyridines, such as 2-amino-5-bromopyridine, often starts from 2-aminopyridine (B139424), which undergoes bromination. heteroletters.org Controlling the regioselectivity of this reaction is critical to avoid the formation of di- or tri-brominated byproducts. heteroletters.org

Pyrimidine Intermediates: The pyrimidine portion is typically derived from readily available precursors.

2-Chloropyrimidin-4-amine: This important intermediate can be synthesized from starting materials like barbituric acid or uracil (B121893) through chlorination followed by amination. It serves as a versatile building block where the chlorine atom can be substituted via SNAr or cross-coupling reactions. researchgate.net

2,4-Dichloropyrimidine: As mentioned previously, this is a highly valuable precursor, allowing for stepwise functionalization at the C4 and C2 positions. nih.gov

The synthesis of the final compound often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which joins the two heterocyclic fragments. For example, (5-bromopyridin-3-yl)boronic acid can be coupled with 2-chloro-pyrimidin-4-amine. researchgate.net

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound involves transformations whose mechanisms are well-established in organic chemistry.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The displacement of halogens on the pyrimidine core proceeds via the SNAr mechanism. This is a two-step process:

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The aromaticity of the ring is temporarily broken in this step. The presence of electron-withdrawing nitrogen atoms in the pyrimidine ring is crucial for stabilizing this intermediate by delocalizing the negative charge. stackexchange.comchemistrysteps.com

Elimination Step: The leaving group (e.g., a chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored. This step is typically fast. libretexts.org

The regioselectivity of the reaction (e.g., C4 vs. C2 attack on 2,4-dichloropyrimidine) is determined by the relative stability of the corresponding Meisenheimer complexes. Attack at C4 allows for delocalization of the negative charge onto both ring nitrogen atoms, leading to a more stable intermediate and a faster reaction rate compared to attack at C2. stackexchange.com

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction: The formation of the C-C bond between the bromopyridine and pyrimidine rings is frequently achieved via a Suzuki coupling. This palladium-catalyzed reaction involves a catalytic cycle that consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Cl bond of 2-chloropyrimidin-4-amine or a C-Br bond on a pyridine precursor) to form a Pd(II) complex. rsc.orgmdpi.com

Transmetalation: The organic group from the organoboron compound (e.g., the 5-bromopyridin-3-yl group from the corresponding boronic acid) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species. mdpi.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The efficiency of the Suzuki reaction can be influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent. mdpi.comresearchgate.net

Impact of Substitutions on the Pyrimidine Core

The 4-amino group of the parent scaffold is critical for its activity, typically forming a key hydrogen bond with the kinase hinge region. SAR studies on related N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown that this primary amine is a crucial interaction point. nih.govacs.org

Substitutions at other positions of the pyrimidine ring with heteroatoms can also have a profound impact. For instance, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidines, the introduction of a cyano group at the C5-position of the pyrimidine ring resulted in compounds with potent inhibitory activity against multiple cyclin-dependent kinases (CDKs), including CDK9, CDK1, and CDK2. acs.org This suggests that electron-withdrawing groups at this position can be well-tolerated and may enhance potency.

Furthermore, studies on 4,6-disubstituted di-(phenyl) pyrimidin-2-amines revealed that the nature of the substituent on the phenyl ring attached to the pyrimidine core dictates anti-inflammatory activity. arabjchem.org Compounds with electron-withdrawing groups, such as a nitro group at the para-position of the phenyl ring, showed a significant increase in activity, whereas electron-donating groups led to a decrease. arabjchem.org This highlights that electronic effects relayed through the pyrimidine core are a key determinant of biological response.

| Compound Analogue Class | Substitution Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | C5 | -CN (Cyano) | Maintained potent pan-CDK inhibition | acs.org |

| 4,6-Di-(phenyl)pyrimidin-2-amines | C4-Phenyl | -NO2 (Nitro, para) | Increased anti-inflammatory activity | arabjchem.org |

| 4,6-Di-(phenyl)pyrimidin-2-amines | C4-Phenyl | -OCH3 (Methoxy, para) | Decreased anti-inflammatory activity | arabjchem.org |

| N-benzyl-2-phenylpyrimidin-4-amines | C5 | -CH3 (Methyl) | Well-tolerated, potent inhibition | acs.org |

| N-benzyl-2-phenylpyrimidin-4-amines | C5 | -F (Fluoro) | Maintained good potency | acs.org |

The position of substituents on the pyrimidine ring is a critical factor influencing biological efficacy. In studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, moving a methyl group from the 5-position to the 6-position of the pyrimidine ring resulted in a threefold decrease in potency. acs.org However, a 5,6-dimethyl substitution pattern was well-tolerated, indicating that the interplay between substituents at different positions is complex. acs.org

For a series of 2-(4-fluorobenzylthio)-N-(substituted phenyl) pyrimidine-4-amines, the position of a fluoro substituent on the N-phenyl ring had a marked effect on analgesic activity. ijpcbs.com Para- and meta-positioned fluoro groups were associated with good activity, while an ortho-positioned fluoro group led to a loss of potency. ijpcbs.com This demonstrates that steric hindrance near the 4-amino linkage can be detrimental to activity, even for a small atom like fluorine. ijpcbs.com The pyrimidine core itself serves as a scaffold, and its interaction with the target protein can be finely tuned by the placement of substituents, which can alter the compound's conformation and electronic distribution.

Modifications and Derivatizations of the Bromopyridine Moiety

The 5-bromo-3-pyridyl moiety is another key component of the scaffold, contributing to binding affinity and selectivity through various interactions. Modifications to this part of the molecule, including the bromine atom itself and other positions on the pyridine ring, are crucial for optimizing target engagement.

The bromine atom is often incorporated into drug candidates to enhance binding affinity, selectivity, and metabolic properties. nih.gov Its role extends beyond being a simple bulky group; it can participate in specific, highly directional non-covalent interactions known as halogen bonds. acs.orgnih.govbohrium.com A halogen bond occurs between an electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or the side chain of certain amino acids in a protein. researchgate.netnih.gov

In protein-ligand complexes, bromine is particularly effective at forming these interactions, with a strength that can be comparable to classical hydrogen bonds. bohrium.comacs.org The strength of halogen bonds generally follows the trend I > Br > Cl >> F. bohrium.com Quantum-chemical studies and analyses of protein-ligand crystal structures have confirmed that bromine can form favorable interactions with backbone carbonyls and specific amino acid side chains, thereby stabilizing the ligand in the binding pocket. nih.govacs.orgsemanticscholar.org The presence of the bromine atom in the this compound scaffold can therefore provide a significant, directional binding contribution that enhances affinity for its target. nih.govnih.gov

| Interaction Type | Description | Significance in Drug Design | Reference |

|---|---|---|---|

| Halogen Bonding | A directional, non-covalent interaction between the electropositive σ-hole of the bromine atom and a Lewis base (e.g., O, N, S). | Enhances binding affinity and selectivity; stabilizes ligand conformation in the active site. | acs.orgnih.gov |

| Hydrophobic Interactions | The bromine atom increases the lipophilicity of the molecule, favoring interactions with hydrophobic pockets in the target protein. | Improves binding to nonpolar regions and can enhance membrane permeability. | nih.gov |

| Van der Waals Forces | As a large, polarizable atom, bromine contributes to favorable van der Waals contacts. | Provides a general attractive force that contributes to overall binding energy. | researchgate.net |

Beyond the bromine atom, substitutions on the pyridine ring itself are a key strategy for optimizing target engagement. SAR studies on related scaffolds provide valuable insights. For instance, in a series of 3,5-disubstituted pyridine derivatives with antitubercular activity, the nature of the substituents at these positions was critical for potency. tandfonline.comnih.gov

Linker Chemistry and Conformational Flexibility in Structure-Activity Profiles

In many analogues of this compound, the pyrimidine and pyridine rings are not directly attached but are connected via a linker. This is the case in inhibitors like MGCD0103, where a methylaminobenzamide group links the two heterocyclic systems. ebi.ac.uk The chemistry of this linker, including its length, rigidity, and the nature of its atoms, has a profound effect on the molecule's conformational flexibility and, consequently, its biological activity. nih.gov

The linker's primary role is to position the two binding fragments (the pyrimidine and the pyridine moieties) optimally within their respective binding pockets. nih.gov An ideal linker does so without introducing significant conformational strain. nih.gov However, even when the binding fragments appear to be well-positioned in crystal structures, the linker can harbor hidden strain, which imposes an energetic penalty and reduces binding affinity. nih.gov

The flexibility of the linker is a double-edged sword. A flexible linker allows the molecule to adopt various conformations, potentially finding a more favorable binding pose. However, this flexibility comes at an entropic cost; upon binding, the conformational freedom of the linker is lost, which is energetically unfavorable. nih.govnih.gov Conversely, a rigid linker reduces the entropic penalty of binding but may force the binding fragments into a suboptimal geometry. Therefore, optimizing linker chemistry involves a careful balance between minimizing strain and reducing the entropic cost of binding. nih.gov Studies have shown that even subtle changes, such as converting a rigid oxime linker to a more flexible amine linker, can significantly impact binding free energies. nih.gov The match between the linker's flexibility and the topology of the binding site is crucial for achieving high-affinity inhibition. nih.gov

Comparative SAR Analyses Across Diverse Biological Targets

The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in its interactions with a wide array of biological targets. The strategic placement of the bromine atom at the 5-position of the pyridine ring, coupled with the hydrogen bond donor and acceptor capabilities of the pyrimidin-4-amine core, allows for nuanced structure-activity relationships (SAR) that can be finely tuned to achieve potency and selectivity against different enzyme families. This section provides a comparative analysis of the SAR of this compound and its analogues across various biological targets, with a focus on kinases, cholinesterases, and antibacterial targets.

Kinase Inhibition

The pyridinyl-pyrimidine core is a well-established pharmacophore for kinase inhibition, often targeting the ATP-binding site. The SAR of analogues of this compound can be dissected by examining substitutions on both the pyridine and pyrimidine rings.

In a series of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, which share a similar bicyclic core, the position of a dichlorophenyl substituent was found to be crucial for activity against a panel of Ser/Thr kinases. The 8-(2,4-dichlorophenyl) analogue showed specific inhibition of CK1δ/ε and CLK1, whereas the corresponding 7-(2,4-dichlorophenyl) isomer was inactive. nih.gov This underscores the importance of the substitution vector on the pyridine or fused pyridine ring system.

The following table summarizes the SAR of related pyridinyl-pyrimidine analogues against various kinases.

| Scaffold | Substituent(s) | Target Kinase(s) | Observed Activity/SAR Trend |

| Pyrido[2,3-d]pyrimidine | 6-(2,6-dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino) | PDGFr, FGFr | Good inhibition, highlighting the importance of the disubstituted phenyl ring at position 6. nih.gov |

| Cyanopyridone | Unsubstituted phenyl | VEGFR-2, HER-2 | Potent cytotoxic activity against HepG2 and MCF-7 cell lines. mdpi.com |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | 8-(2,4-dichlorophenyl) | CK1δ/ε, CLK1 | Specific inhibition observed. nih.gov |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | 7-(2,4-dichlorophenyl) | CK1δ/ε, CLK1 | No activity, indicating positional importance of the substituent. nih.gov |

Cholinesterase Inhibition

Analogues of the 2-(pyridin-3-yl)pyrimidin-4-amine scaffold have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease. In this context, the pyrimidine and pyridine moieties play a key role in interacting with the enzyme's active site.

A comparative study of pyrimidine and pyridine diamine derivatives revealed that the pyrimidine-containing compounds were generally more potent inhibitors of AChE from Electrophorus electricus (EeAChE), while the pyridine analogues showed greater potency against BChE from equine serum (eqBChE). nih.govacs.org This suggests a basis for designing selective inhibitors by modifying the core heterocyclic system.

The nature and position of substituents on an appended phenyl ring also significantly influence activity. For instance, the insertion of a halogen atom at the para position of a phenyl ring in a series of pyridine diamine derivatives led to a decrease in EeAChE inhibition. acs.org This contrasts with the often-positive impact of halogens in kinase inhibitors, highlighting the target-dependent nature of SAR.

The table below illustrates the comparative SAR of pyrimidine and pyridine-based cholinesterase inhibitors.

| Scaffold | Substituent(s) | Target Enzyme(s) | Observed Activity/SAR Trend |

| Pyrimidine diamine | Unsubstituted phenyl | EeAChE | More potent than the corresponding pyridine analogue. nih.govacs.org |

| Pyridine diamine | Unsubstituted phenyl | eqBChE | More potent than the corresponding pyrimidine analogue. nih.govacs.org |

| Pyridine diamine | para-halogenated phenyl | EeAChE | Reduced inhibitory activity compared to the unsubstituted phenyl analogue. acs.org |

| Pyrimidine diamine | 3-methoxy-4-hydroxyphenyl | eqBChE | High inhibitory activity. acs.org |

Antibacterial and Other Targets

The versatility of the 2-(pyridin-3-yl)pyrimidin-4-amine framework extends to antibacterial drug discovery. For instance, tetrahydroisoquinoline-based compounds incorporating a 5-bromopyridin-2-yl moiety have been identified as inhibitors of Mycobacterium tuberculosis. nih.gov In these series, a general trend of improved potency with increased lipophilicity was observed. The nature of the linker between the tetrahydroisoquinoline core and the pyridyl fragment was also found to be critical, with -CH₂- and -CONH- linkers being more effective than -CO- or -COCH₂- linkers. nih.gov

Furthermore, the electronic properties of the pyridine ring can be modulated to fine-tune activity. In a series of polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, the presence of electron-withdrawing groups such as cyano, chloro, bromo, and nitro on an aromatic ring at the 4-position of the pyridine enhanced the inhibition of Escherichia coli. nih.gov This suggests that for antibacterial applications, an electron-deficient pyridine ring might be favorable.

The following table summarizes the SAR of related compounds against bacterial targets.

| Scaffold | Substituent(s) | Target | Observed Activity/SAR Trend |

| Tetrahydroisoquinoline | 2-(5-bromopyridin-2-yl) | Mycobacterium tuberculosis | Potency generally increases with lipophilicity. nih.gov |

| 2-Amino-4-aryl-6-thiopyridine | Electron-withdrawing groups on the 4-aryl substituent | Escherichia coli | Enhanced inhibitory activity. nih.gov |

Biological Activities and Mechanistic Insights Excluding Clinical Human Data

Antimicrobial and Antimycobacterial Activities

The pyrimidine (B1678525) scaffold is a core component in many biologically active compounds, and its derivatives have been investigated for their potential to combat various microbial pathogens.

While specific minimum inhibitory concentration (MIC) data for 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine against a broad panel of bacteria are not extensively detailed in the available literature, the activity of closely related pyrimidine derivatives suggests potential antimicrobial properties. For instance, the structural analog 2-amino-5-bromopyrimidine (B17363) is a known intermediate in the synthesis of compounds with potential antiviral and antibacterial effects. The broader class of 2-aminopyrimidine (B69317) derivatives has been a source of various antimicrobial agents.

Further research is necessary to establish a comprehensive profile of the antibacterial activity of this compound against clinically relevant Gram-positive and Gram-negative bacteria.

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics. Compounds that can inhibit biofilm formation are therefore of great interest. A study on halogenated pyrimidine derivatives revealed that 2-amino-5-bromopyrimidine (2A5BP), a compound structurally similar to the subject of this article, exhibits significant inhibitory effects on biofilm formation by enterohemorrhagic Escherichia coli (EHEC) O157:H7. nih.govnih.gov

At a concentration of 50 µg/mL, 2-amino-5-bromopyrimidine was found to effectively inhibit EHEC biofilm formation without affecting bacterial growth, indicating a specific antibiofilm mechanism. nih.gov The proposed mechanism involves the downregulation of key genes responsible for the production of curli, which are essential proteinaceous fibers for bacterial adhesion and biofilm integrity. nih.gov Furthermore, this compound was observed to reduce the motility of EHEC, another critical factor in the initial stages of biofilm development. nih.govnih.gov

| Compound | Organism | Concentration | Effect | Mechanism of Action |

|---|---|---|---|---|

| 2-amino-5-bromopyrimidine | Escherichia coli O157:H7 | 50 µg/mL | Significant inhibition of biofilm formation | Downregulation of curli genes (csgA, csgB), reduction of motility |

The energy metabolism pathways of Mycobacterium tuberculosis (Mtb) are attractive targets for the development of new anti-tubercular drugs. Key enzymes in this pathway include ATP synthase and the terminal oxidases of the electron transport chain, such as cytochrome bd oxidase.

While direct inhibition of Mtb ATP synthase by this compound has not been explicitly reported, various pyrimidine derivatives have been explored as inhibitors of this essential enzyme. The success of diarylquinolines, which target the F-ATP synthase, has spurred research into other scaffolds, including those containing pyrimidine rings, to identify new inhibitors. researchgate.netresearchgate.netntu.edu.sgembopress.org

More specifically, the pyrimidin-4-amine scaffold has been identified as a key feature in inhibitors of cytochrome bd oxidase, an alternative terminal oxidase that Mtb can use to survive under stressful conditions, including when the primary cytochrome bcc:aa3 complex is inhibited. nih.govnih.govresearchgate.netmdpi.commontana.edu For example, a class of compounds known as thieno[3,2-d]pyrimidin-4-amines has been shown to inhibit cytochrome bd oxidase in Mtb. nih.govnih.govresearchgate.net The most potent compound in one study, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, displayed ATP IC50 values ranging from 6 to 18 µM against different mycobacterial strains in the presence of a cytochrome bcc:aa3 inhibitor. nih.govnih.govresearchgate.net This suggests that the 2-substituted-pyrimidin-4-amine core of this compound could potentially target this vital mycobacterial enzyme.

| Compound | Target | Mycobacterial Strain | ATP IC50 (in presence of Q203) |

|---|---|---|---|

| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | Cytochrome bd oxidase | M. bovis BCG | 6.2 µM |

| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | Cytochrome bd oxidase | M. tuberculosis N0145 | 7.3 µM |

Anticancer Potential and Target Modulation

Pyrimidine derivatives are a well-established class of compounds in cancer chemotherapy, with many approved drugs featuring this heterocyclic core. Their mechanisms of action often involve the inhibition of enzymes crucial for cancer cell proliferation and survival.

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, plays a critical role in DNA damage response pathways. By deubiquitinating key proteins like PCNA and FANCD2, the USP1/UAF1 complex allows cancer cells to tolerate DNA damage induced by chemotherapy, thus contributing to drug resistance. Inhibition of this complex is a promising strategy to enhance the efficacy of DNA-damaging agents.

Medicinal chemistry efforts have led to the identification of potent inhibitors of USP1/UAF1 that feature a pyrimidin-4-amine scaffold. Specifically, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as nanomolar inhibitors of this deubiquitinase complex. acs.orgnih.govresearchgate.net The lead compound from these studies, ML323, demonstrates potent inhibition of USP1/UAF1 and sensitizes non-small cell lung cancer cells to cisplatin. nih.govresearchgate.net The structural similarity of this compound to these potent inhibitors suggests that it may also possess activity against the USP1/UAF1 complex.

| Compound | Target | IC50 | Cellular Effect |

|---|---|---|---|

| ML323 (N-benzyl-2-phenylpyrimidin-4-amine derivative) | USP1/UAF1 | 76 nM | Increases monoubiquitinated PCNA and sensitizes cancer cells to cisplatin |

Cell cycle progression is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs), and checkpoint kinases (e.g., CHK1) ensure the fidelity of this process. Dysregulation of these kinases is a hallmark of cancer, making them attractive targets for therapeutic intervention.

CHK1: Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response, and its inhibition can lead to the death of cancer cells, particularly in combination with DNA-damaging therapies. Several classes of CHK1 inhibitors have been developed, with some incorporating pyrimidine scaffolds. For instance, substituted pyrazine (B50134) and pyrido[3,2-d]pyrimidin-6(5H)-one derivatives have been reported as potent and selective CHK1 inhibitors. acs.orgnih.govscialert.netnih.govacs.org

CDK4/6: The CDK4 and CDK6 kinases are key regulators of the G1 phase of the cell cycle. Inhibitors of CDK4/6 have shown significant success in the treatment of certain types of breast cancer. The N-(pyridin-2-yl)pyrimidin-2-amine scaffold has been identified as a core structure for highly potent and selective CDK4/6 inhibitors. researchgate.netnih.govacs.org

CDK9: CDK9 is involved in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it a target for cancer therapy. Various pyrimidine-based compounds, including pyrimidine biaryl amines, have been investigated as CDK9 inhibitors. nih.govgoogle.com

| Kinase Target | Scaffold/Compound Class | Reported Potency |

|---|---|---|

| CHK1 | Pyrido[3,2-d]pyrimidin-6(5H)-one derivatives | IC50 in the low nanomolar range |

| CDK4/6 | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Ki in the low nanomolar range |

| CDK9 | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives | Significant inhibition |

Interactions with Heat Shock Factor (HSF1) Pathway

Heat Shock Factor 1 (HSF1) is a critical transcription factor that regulates cellular responses to stress, including heat shock and exposure to proteotoxic agents. nih.govmdpi.com It plays a key role in maintaining cellular proteostasis by controlling the expression of heat shock proteins (HSPs), which act as molecular chaperones. nih.govresearchgate.net In normal, unstressed cells, HSF1 is part of an inactive complex with HSP90 and other co-chaperones. nih.gov Upon stress, HSF1 is released, trimerizes, and moves to the nucleus where it binds to heat shock elements (HSEs) in the promoters of its target genes, initiating their transcription. researchgate.net

Elevated levels of HSF1 have been linked to poor survival rates in various cancers, making it a promising target for cancer therapy. nih.gov The compound this compound has been investigated for its interaction with the HSF1 pathway. Research indicates that while the compound does not prevent the heat-induced oligomerization, nuclear localization, or DNA binding of HSF1, it does inhibit its transcriptional activity. nih.gov This inhibition is achieved by interfering with the formation of transcription complexes that include ATF1. nih.gov By disrupting the transcriptional function of HSF1, the compound can impede the protective stress response in cancer cells, potentially leading to increased apoptosis. nih.gov

Activity against Specific Cancer Cell Lines

The compound this compound and its derivatives have demonstrated notable activity against several cancer cell lines.

Non-Small Cell Lung Cancer (NSCLC): Lung cancer is a leading cause of cancer-related deaths globally, with NSCLC accounting for the majority of cases. amegroups.orgmdpi.com A novel series of pyridin-3-amine derivatives were designed and evaluated as multi-targeted protein kinase inhibitors for NSCLC treatment. nih.gov One derivative, compound 3m, showed potent inhibition of several kinases implicated in NSCLC, including FGFR1, 2, and 3, as well as RET, EGFR, DDR2, and ALK. nih.gov This compound exhibited significant antitumor activity in an NCI-H1581 NSCLC xenograft model. nih.gov

Gastric Carcinoma: Gastric cancer is a significant global health issue, particularly in certain regions of the world. nih.gov The anticancer potential of a brominated coelenteramine analog, Br-Clm, which shares structural similarities with the subject compound, was investigated against gastric cancer cells. mdpi.com This compound was found to be the most potent among the tested analogs, inducing cell death via apoptosis. mdpi.com The presence of the bromophenyl moiety was determined to be crucial for its anticancer activity. mdpi.com

Myeloid Leukemia: Acute Myeloid Leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal cells that build up in the bone marrow and blood. mdpi.comnih.gov Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in AML. nih.govresearchgate.net A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives were synthesized as covalent inhibitors of FLT3. researchgate.net One compound, C14, displayed potent inhibitory activity against FLT3 and its mutants, and showed strong inhibitory effects on human AML cell lines MOLM-13 and MV4-11. researchgate.net

| Cancer Type | Cell Line | Compound/Derivative | Key Findings | Reference |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer | NCI-H1581 | Compound 3m (a pyridin-3-amine derivative) | Potent inhibitor of multiple kinases (FGFR, RET, EGFR, etc.); significant in vivo antitumor activity. | nih.gov |

| Gastric Carcinoma | Gastric cancer cell lines | Br-Clm (a brominated coelenteramine analog) | Most potent among tested analogs; induces apoptosis; bromophenyl group is essential for activity. | mdpi.com |

| Acute Myeloid Leukemia | MOLM-13, MV4-11 | Compound C14 (a pyridin-3-amine derivative) | Potent inhibitor of FLT3 and its mutants; strong inhibition of AML cell lines. | researchgate.net |

Targeting Protein Tyrosine Kinases (PTK) and Isocitrate Dehydrogenase (IDH1)

Protein Tyrosine Kinases (PTKs): PTKs are crucial enzymes in signal transduction pathways that regulate cell growth, differentiation, and survival. nih.gov Their dysregulation is a common feature in many cancers. The 2-phenylaminopyrimidine scaffold, a core structure in many kinase inhibitors, was the basis for the development of imatinib, a successful anticancer drug. nih.gov A series of 2,5-diaminopyrimidine (B1361531) derivatives have been developed as covalent irreversible inhibitors of Bruton's tyrosine kinase (BTK), demonstrating in vivo antitumor activity. nih.gov

Isocitrate Dehydrogenase (IDH1): IDH1 is an enzyme involved in cellular metabolism. nih.gov Mutations in IDH1 are found in several cancers, including gliomas, acute myeloid leukemia, and chondrosarcoma. nih.govfrontiersin.org These mutations lead to the production of an oncometabolite, (R)-2-hydroxyglutarate (2-HG), which contributes to tumorigenesis. nih.gov The development of inhibitors targeting mutant IDH1 is a promising therapeutic strategy. nih.gov 3-pyrimidin-4-yl-oxazolidin-2-one derivatives have been identified as inhibitors of mutant IDH, showing potential for treating cell proliferation disorders. nih.gov A pyrimidin-5-yl-oxazolidine-2-one compound, IDH305, has shown preclinical efficacy as a mutant IDH1-specific inhibitor. frontiersin.org

Antiviral Activities

HIV-1 Reverse Transcriptase

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a key enzyme in the viral life cycle, responsible for converting the viral RNA genome into DNA. mdpi.com It is a primary target for antiretroviral drugs. mdpi.com Various pyrimidine derivatives have been investigated for their ability to inhibit HIV-1 RT. A series of 6-naphthylmethyl substituted S-alkylated dihydroalkoxybenzyloxopyrimidine (S-DABO) analogues were synthesized and evaluated for their anti-HIV activities. nih.gov Some of these compounds showed activity against both HIV-1 and HIV-2. nih.gov Other studies have focused on dual inhibitors of HIV-1 integrase and reverse transcriptase, with some N-hydroxyisoquinoline derivatives showing promise. nih.gov

SARS-CoV-2

The COVID-19 pandemic spurred significant research into antiviral therapies targeting Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov Several existing drugs have been screened for their potential to be repurposed for COVID-19 treatment. technologynetworks.com Drug discovery efforts have also focused on viral proteins essential for replication, such as the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp). mdpi.com While specific studies on this compound against SARS-CoV-2 are limited, related heterocyclic compounds have been investigated. For instance, seven derivatives of epoxybenzooxocinopyridine were synthesized and tested for their ability to inhibit SARS-CoV-2 replication. nih.gov

Other Pharmacological Activities

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Neuronal nitric oxide synthase (nNOS) is an enzyme that produces nitric oxide (NO), a signaling molecule involved in neurotransmission. nih.gov Overproduction of NO by nNOS has been implicated in neurodegenerative disorders, making nNOS a therapeutic target. nih.govrcsb.org A significant challenge in developing nNOS inhibitors is achieving selectivity over other NOS isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS). nih.gov A series of 2-aminopyridine (B139424) derivatives have been developed as potent and selective human nNOS inhibitors. nih.gov One promising compound, 14j, demonstrated excellent potency for rat nNOS and high selectivity over eNOS and iNOS. nih.gov

Antithrombolytic Activity

Thromboembolic events are a major cause of morbidity and mortality. nih.gov The development of new antithrombotic agents is an active area of research. While direct studies on the antithrombolytic activity of this compound are not widely available, related compounds have been investigated. For example, amides and peptides of 4-amino-5-oxoprolines have been synthesized and studied for their antiplatelet and antithrombotic activity. nih.gov These compounds were found to slow down thrombus formation in both arterial and venous thrombosis models. nih.gov

| Pharmacological Activity | Target | Compound Class/Derivative | Key Findings | Reference |

|---|---|---|---|---|

| nNOS Inhibition | Neuronal Nitric Oxide Synthase | 2-aminopyridine derivatives | Compound 14j showed high potency and selectivity for nNOS over other isoforms. | nih.gov |

| Antithrombolytic Activity | Platelet aggregation/Thrombus formation | 4-amino-5-oxoproline amides and peptides | Slowed down thrombus formation in preclinical models. | nih.gov |

Angiotensin II Receptor (AT1/AT2) Antagonism

There is no available research to indicate that this compound possesses antagonistic properties against either the AT1 or AT2 angiotensin II receptors.

WDR5 Antagonism

There is no published data to support the activity of this compound as an antagonist of the WD repeat-containing protein 5 (WDR5).

Computational Chemistry and Structural Bioinformatics in Research on 2 5 Bromopyridin 3 Yl Pyrimidin 4 Amine

Quantum Mechanical Investigations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and reactivity of 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine. These studies provide a fundamental understanding of the molecule's intrinsic properties.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. For pyrimidine (B1678525) derivatives, this analysis helps in predicting their interaction capabilities with biological targets. Studies on similar heterocyclic compounds have shown that the HOMO-LUMO energy gap can explain the molecule's potential as a reactive species in biological systems. nih.gov The distribution of these orbitals also indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites. chemrxiv.org The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), susceptible to nucleophilic attack. chemrxiv.org For this compound, MEP analysis would likely reveal negative potential around the nitrogen atoms of the pyridine (B92270) and pyrimidine rings, as well as the bromine atom, highlighting them as potential hydrogen bond acceptors. Conversely, the amine group's hydrogen atoms would exhibit positive potential, marking them as hydrogen bond donors. This information is critical for predicting non-covalent interactions with protein targets. chemrxiv.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. It is extensively used to understand the binding mechanisms of potential drug candidates like this compound and to screen for potential biological targets.

Molecular docking simulations are instrumental in predicting how this compound fits into the binding site of a target protein. By evaluating various possible conformations and orientations (poses), docking algorithms score them based on binding affinity, with lower binding energy scores indicating a more favorable interaction. researchgate.net For instance, pyrimidine derivatives have been docked into the active sites of various kinases and other enzymes to predict their inhibitory potential. nih.gov The predicted binding pose reveals the specific amino acid residues that the ligand interacts with, providing a detailed picture of the binding mode at the molecular level. This information is crucial for structure-based drug design, allowing for modifications to the ligand to enhance its binding affinity and selectivity.

The stability of a ligand-protein complex is largely determined by non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. benthamopen.com Docking studies provide a detailed analysis of these interactions. For this compound, the amino group and the nitrogen atoms in the heterocyclic rings are potential sites for forming hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's active site. researchgate.net The pyridine and pyrimidine rings, along with the bromophenyl group, can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine. benthamopen.com The analysis of these interactions is fundamental to understanding the basis of the ligand's affinity and specificity for its target protein. benthamopen.comresearchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide critical insights into the stability of a ligand, such as this compound, when bound to its biological target, which is often a protein kinase. nih.govmdpi.com

By simulating the dynamic behavior of the ligand-protein complex in a solvated environment, researchers can assess the durability of the binding interactions. Key parameters are monitored throughout the simulation, typically lasting for nanoseconds to microseconds, to evaluate the stability of the complex. mdpi.comresearchgate.net

Key Metrics in MD Simulations:

| Parameter | Description | Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from their initial docked pose over time. | A low and stable RMSD value suggests that the ligand remains securely in the binding pocket without significant conformational changes. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues in the protein. | Lower RMSF values in the binding site residues suggest that the ligand binding has stabilized that region of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over the simulation period. | The consistent presence of key hydrogen bonds indicates a stable and strong interaction. |

For this compound, a typical kinase inhibitor, MD simulations would likely show stable RMSD values, indicating it remains well-anchored in the ATP-binding site. The pyrimidin-4-amine core is expected to form crucial hydrogen bonds with the hinge region of the kinase, and these interactions would be shown to persist throughout the simulation, confirming a stable binding mode. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscirp.org This method is essential for optimizing lead compounds by predicting the activity of novel, unsynthesized analogues. researchgate.net

To build a QSAR model for a series of pyrimidine derivatives, including this compound, researchers first calculate a set of molecular descriptors for each compound. tandfonline.com These descriptors quantify various aspects of the molecule's physicochemical properties. Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN) are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., pIC50). tandfonline.comnih.gov

Commonly Used Molecular Descriptors in QSAR:

| Descriptor Type | Examples | Description |

| Electronic | Partial charges, Dipole moment | Describes the electron distribution in the molecule, influencing electrostatic interactions. |

| Steric | Molecular weight, Molecular volume, Surface area | Relates to the size and shape of the molecule, affecting its fit within a binding site. |

| Topological | Connectivity indices (e.g., Wiener index) | Quantifies molecular branching and structure. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Measures the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. |

A robust QSAR model for this class of compounds could reveal, for instance, that higher lipophilicity and the presence of specific electronic features on the pyridine ring are positively correlated with inhibitory activity. Such models guide chemists in designing new derivatives with enhanced potency. worldscientific.com

Pharmacophore Modeling and Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijpsr.com A pharmacophore model is not a real molecule but an abstract map of the key interaction points required for binding to a biological target. mdpi.com

For a series of kinase inhibitors like this compound, a pharmacophore model is typically generated by aligning active compounds and identifying common features responsible for their activity. acs.org These features are crucial for molecular recognition at the receptor's binding site.

Typical Pharmacophoric Features for Kinase Inhibitors:

| Feature | Description | Potential Role in this compound |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atoms in the pyrimidine and pyridine rings. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The amine group (-NH2) at the 4-position of the pyrimidine ring. nih.gov |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The pyridine and pyrimidine rings, which can form π-π stacking interactions with aromatic residues like phenylalanine in the binding site. nih.gov |

| Hydrophobic Feature (HY) | A non-polar group that interacts favorably with hydrophobic regions of the target. | The bromopyridine moiety can contribute to hydrophobic interactions. |

This model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds that match the required features, or to guide the modification of the existing scaffold to improve binding affinity. worldscientific.comijpsr.com

Computational Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov It maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of the forces that hold the crystal together.

For a compound like this compound, Hirshfeld analysis would quantify the various non-covalent interactions. Based on analyses of similar bromopyridine and aminopyrimidine structures, the expected contributions would be: nih.govresearchgate.net

Predicted Intermolecular Contacts from Hirshfeld Surface Analysis:

| Contact Type | Predicted Contribution | Description |

| H···H | ~30-40% | Van der Waals forces, typically the most abundant contact type. |

| Br···H/H···Br | ~15-25% | Halogen bonding and weaker van der Waals contacts involving the bromine atom. |

| N···H/H···N | ~10-15% | Represents hydrogen bonding involving the amine group and ring nitrogens. |

| C···H/H···C | ~10-15% | Weak interactions contributing to crystal packing. |

This analysis is crucial for understanding the solid-state properties of a compound and can provide insights into polymorphism and crystal engineering.

In Silico Assessment of Gastrointestinal Absorption and Brain Permeation (SwissADME)

In silico tools like SwissADME are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.govnih.gov This helps to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities before synthesis.

One of the key predictive tools within SwissADME is the "BOILED-Egg" model, which graphically predicts passive gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation. swissadme.ch The model plots the molecule's lipophilicity (WLOGP) against its polarity (Topological Polar Surface Area, TPSA).

High GI Absorption is predicted for molecules that fall within the white region of the egg plot.

High BBB Permeation is predicted for molecules that fall within the yellow region (yolk).

Based on the structure of this compound, its physicochemical properties can be calculated to predict its placement on the BOILED-Egg plot.

Predicted ADME Properties for this compound:

| Property | Predicted Value | Implication |

| Molecular Weight | ~266 g/mol | Satisfies Lipinski's rule (<500) |

| WLOGP | ~2.0 - 2.5 | Moderate lipophilicity |

| TPSA | ~67 Ų | Within the range for good oral bioavailability |

| GI Absorption | High | The compound is expected to fall within the white area of the BOILED-Egg plot. phytonutrients.pk |

| BBB Permeation | No | The compound is likely outside the "yolk" region, suggesting it is not a substrate for active efflux by P-glycoprotein. |

These predictions suggest that this compound has a high probability of being well-absorbed orally without readily crossing the blood-brain barrier, a desirable profile for a peripherally acting therapeutic agent. phytonutrients.pk

Future Research Directions and Therapeutic Implications

Exploration of Novel Biological Targets for 2-(5-Bromopyridin-3-YL)pyrimidin-4-amine Derivatives

The core structure of this compound serves as a versatile template for the design of inhibitors for a variety of biological targets. The pyridin-yl-pyrimidine backbone is a key feature in numerous kinase inhibitors, and future research will likely continue to explore its potential in this area.

One promising avenue is the continued development of Cyclin-Dependent Kinase (CDK) inhibitors. A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent CDK2 inhibitors. nih.gov One of the most promising compounds from this series demonstrated significant antiproliferative efficacy across various cancer cell lines, including MV4-11, HT-29, MCF-7, and HeLa cells, with IC50 values of 0.83, 2.12, 3.12, and 8.61 μM, respectively. nih.gov Further mechanistic studies revealed that this compound induced cell cycle arrest and apoptosis in a concentration-dependent manner and exhibited potent inhibitory activity against CDK2/cyclin A2 with an IC50 of 64.42 nM. nih.gov These findings underscore the potential of this scaffold for developing highly promising CDK2 inhibitors as potential anticancer agents. nih.gov

Another critical area of exploration is the PI3K/mTOR pathway , which is frequently dysregulated in cancer. Novel 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines have been identified as potent PI3K/mTOR inhibitors. nih.gov One particular derivative showed high PI3Kα inhibition activity (IC50 = 4.2 nM) and good antiproliferative activity, suggesting it could significantly inhibit the PI3K/Akt/mTOR pathway. nih.gov

Future research should also focus on other kinase families, such as Polo-like kinases (PLKs) , which are master regulators of centriole duplication and are overexpressed in many cancers. nih.gov The aminopyrimidine core is a viable starting point for developing novel and potent PLK4 inhibitors. nih.gov Additionally, exploring non-kinase targets is a crucial direction. For instance, derivatives of the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold have shown potent inhibitory effects on mycobacterial ATP synthase, highlighting the potential for developing novel anti-tuberculosis agents. nih.gov

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Target | Therapeutic Area | Key Findings | Reference |

| Kinases | CDK2/cyclin A2 | Cancer | Potent antiproliferative activity and induction of apoptosis. | nih.gov |

| Kinases | PI3K/mTOR | Cancer | Significant inhibition of the PI3K/Akt/mTOR pathway. | nih.gov |

| Kinases | PLK4 | Cancer | Potential for developing novel inhibitors for mitotic failure. | nih.gov |

| Enzymes | Mycobacterial ATP synthase | Infectious Disease | Potent in vitro inhibition of M. tuberculosis growth. | nih.gov |

Development of Advanced Synthetic Methodologies for Enhanced Accessibility

The efficient and versatile synthesis of this compound derivatives is crucial for exploring their therapeutic potential. Future research will focus on developing more advanced and streamlined synthetic methodologies to create diverse libraries of these compounds for high-throughput screening.

Current synthetic strategies often rely on multi-step processes. For example, the synthesis of related N-(pyridin-3-yl)pyrimidin-4-amine analogues involves several key steps to construct the core scaffold and introduce various substituents. nih.gov Similarly, the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues has been achieved through a sequence involving the conversion of 3,5-Dibromopyridine (B18299) to a key intermediate, followed by functionalization using palladium-catalyzed Suzuki-Miyaura cross-coupling and subsequent cyclization. nih.gov

Furthermore, the use of microwave-assisted synthesis has already been shown to be effective in the preparation of pyrimidin-4-amines and their N-aryl counterparts. nih.gov Broader application of this technology could accelerate the synthesis of new derivatives. The development of synthetic routes for related scaffolds, such as 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, has highlighted the challenges and importance of chemoselective cross-coupling reactions. nih.gov Continued research into selective C-C and C-N bond-forming reactions will be essential for the efficient synthesis of a wide array of analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of derivatives of this compound. These computational tools can accelerate the drug discovery process by predicting the biological activity and physicochemical properties of novel compounds, thereby reducing the need for extensive and costly experimental screening. nih.govresearchgate.netfrontiersin.org

AI and ML algorithms can be trained on existing data from libraries of similar compounds to build predictive models. nih.gov These models can then be used for virtual screening of large compound databases to identify new potential hits. nih.gov For instance, machine learning can be employed for high-throughput virtual screening to prioritize promising drug targets for subsequent experimental validation. nih.gov

One of the key applications of AI in this context is the development of quantitative structure-activity relationship (QSAR) models. researchgate.net These models can identify the key structural features that are essential for the desired biological activity, guiding medicinal chemists in the design of more potent and selective analogues. Deep learning methods, with their strong generalization ability and powerful feature extraction capabilities, are increasingly being used to predict molecular properties and generate novel molecular structures with desired characteristics. researchgate.net

Furthermore, AI and ML can play a crucial role in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new drug candidates. nih.govresearchgate.net By identifying potential liabilities at an early stage, these computational tools can help to reduce the high attrition rates in later stages of drug development. The use of a Fingerprint-Graph Neural Network (FP-GNN) learning method has shown promise in constructing classification models for predicting the inhibition of cytochrome P450 enzymes, which are critical for drug metabolism. frontiersin.org

Investigation of Resistance Mechanisms and Strategies for Overcoming Them

As with any therapeutic agent, the potential for the development of drug resistance is a significant concern for derivatives of this compound. Understanding the potential mechanisms of resistance is crucial for designing next-generation inhibitors that can overcome this challenge.

In the context of infectious diseases like tuberculosis, acquired drug resistance is often caused by spontaneous mutations in the chromosomal genes that encode the drug's target. frontiersin.org For example, resistance to aminoglycosides, which inhibit protein synthesis, is commonly associated with mutations in the rrs gene coding for 16S rRNA. frontiersin.orgnih.gov Similarly, resistance to isoniazid (B1672263) involves mutations in several genes, including katG, which is responsible for activating the prodrug. frontiersin.orgnih.gov

For anticancer agents targeting kinases, resistance can emerge through several mechanisms. These include mutations in the kinase's ATP-binding pocket that prevent the drug from binding effectively, amplification of the target kinase, or activation of alternative signaling pathways that bypass the inhibited target.

Future research should proactively investigate potential resistance mechanisms to novel compounds derived from the this compound scaffold. This can be achieved through in vitro studies where resistant cell lines are generated by prolonged exposure to the compound. Subsequent genomic and proteomic analysis of these resistant cells can identify the mutations or changes in protein expression that confer resistance.

Strategies to overcome resistance could include the development of compounds that bind to allosteric sites on the target protein, which may be less susceptible to resistance mutations. Another approach is the design of multi-target-directed ligands that can simultaneously inhibit the primary target and a key resistance pathway. researchgate.net

Potential as a Privileged Scaffold for Polypharmacology and Multi-Target Directed Ligands

The concept of "one-target, one-molecule" has been challenged by the understanding that complex diseases often involve multiple biological pathways. researchgate.net This has led to a shift towards the design of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple targets. researchgate.netnih.gov The this compound scaffold is an excellent example of a "privileged scaffold" that can be used to develop such MTDLs. nih.govresearchgate.netmdpi.com

Privileged structures are molecular frameworks that are capable of binding to multiple, unrelated biological targets. mdpi.com The thiazolo[4,5-d]pyrimidine (B1250722) scaffold, a related heterocyclic system, is considered a purine (B94841) isostere and has been utilized to design therapeutics with a broad range of pharmacological activities, including as immunomodulators, antiviral agents, and anticancer agents. nih.govresearchgate.net

The versatility of the this compound core allows for the strategic placement of different functional groups to achieve affinity for multiple targets. For example, a single molecule could be designed to inhibit both a key kinase in a cancer signaling pathway and an efflux pump that contributes to drug resistance.

The development of MTDLs offers several potential advantages over combination therapies, including a simplified pharmacokinetic profile and potentially improved patient compliance. Future research in this area will involve the rational design of derivatives based on the structural biology of the desired targets. Computational methods, including molecular docking and molecular dynamics simulations, will be invaluable in designing molecules with the desired polypharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.